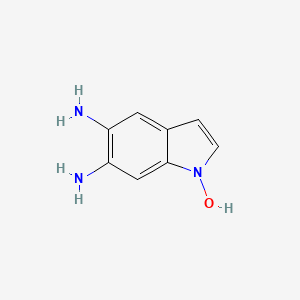

5,6-Diamino-1H-indol-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

1-hydroxyindole-5,6-diamine |

InChI |

InChI=1S/C8H9N3O/c9-6-3-5-1-2-11(12)8(5)4-7(6)10/h1-4,12H,9-10H2 |

InChI Key |

PKPUIRUVTTWSSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C2=CC(=C(C=C21)N)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Diamino 1h Indol 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for the 1H-Indol-1-ol Core and Diamino Functionality

A logical retrosynthetic analysis of 5,6-Diamino-1H-indol-1-ol suggests several potential disconnections. The primary strategic consideration is the sequence of introducing the N-hydroxyl group and the two amino functionalities at the C5 and C6 positions.

One plausible retrosynthetic pathway involves the late-stage N-hydroxylation of a preformed 5,6-diaminoindole core. This approach simplifies the initial synthetic efforts to focus on the construction of the diaminoindole scaffold. The 5,6-diaminoindole itself can be envisioned as arising from the reduction of a corresponding 5,6-dinitroindole or a related precursor. This strategy has been successfully employed in the synthesis of other diaminoindoles, such as the 3,4-, 3,5-, 3,6-, and 3,7-isomers, which were prepared from the respective nitroindoles. nih.gov A specific route to 5,6-diaminoindole has been reported starting from 6-nitroindoline (B33760). researchgate.netclockss.org

An alternative disconnection strategy would involve the formation of the indole (B1671886) ring as the final key step, from a suitably substituted benzene (B151609) derivative already bearing the precursors to the diamino and N-hydroxy functionalities. For instance, a base-mediated cyclization of a substituted 2-nitrostyrene derivative could potentially form the N-hydroxyindole ring. nih.gov However, the presence of two additional nitrogen-containing substituents on the aromatic ring would significantly influence the course of such a reaction and would require careful selection of protecting groups.

A third approach could involve the functionalization of a pre-existing N-hydroxyindole. This would necessitate the development of regioselective methods for the introduction of two amino groups onto the electron-rich benzene portion of the N-hydroxyindole ring system, a transformation that is not well-precedented.

Considering these options, the most strategically sound approach appears to be the initial synthesis of 5,6-diaminoindole, followed by a final N-hydroxylation step. This modular approach allows for the separate optimization of the synthesis of the diaminoindole core and the subsequent N-hydroxylation reaction.

Development of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, the development of a synthetic pathway to this compound can be broken down into the synthesis of the 5,6-diaminoindole intermediate and its subsequent N-hydroxylation.

Regioselective Functionalization Approaches to the Diamino Moiety

The regioselective introduction of the two amino groups at the 5 and 6 positions of the indole ring is a critical step. A reported synthesis of 5,6-diaminoindole starts from the commercially available 6-nitroindoline. researchgate.netclockss.org This synthesis involves the acetylation of the indoline (B122111) nitrogen, followed by nitration to introduce a second nitro group, and subsequent reduction of both nitro groups to form the diamino functionality. The indoline is then dehydrogenated to the indole.

An alternative approach for the synthesis of diaminoindoles involves the use of a pseudo-haloform reaction on the corresponding nitroindoles to introduce a carboxylic acid at the 3-position, followed by a Curtius rearrangement to install an amino group. nih.gov This method, while successful for other isomers, highlights the challenges in direct functionalization and the need for multi-step sequences. nih.gov

For the synthesis of the 5,6-diaminoindole precursor, a potential route starts with a commercially available substituted aniline. For example, a multi-step synthesis could be envisioned starting from a dinitroaniline derivative, followed by the construction of the pyrrole (B145914) ring of the indole.

Table 1: Potential Starting Materials and Intermediates for 5,6-Diaminoindole Synthesis

| Starting Material | Key Transformation(s) | Intermediate | Reference |

| 6-Nitroindoline | Acetylation, nitration, reduction, dehydrogenation | 5,6-Diaminoindole | researchgate.netclockss.org |

| 5- or 6-Nitroindole | Pseudo-haloform reaction, Curtius rearrangement | 3,5- or 3,6-Diaminoindole | nih.gov |

Stereochemical Control in Indole Formation and N-Hydroxylation

The target molecule, this compound, does not possess any stereocenters in its core structure, so stereochemical control in the formation of the indole ring is not a primary concern for this specific target. However, in the synthesis of more complex indole alkaloids, controlling stereochemistry is often a significant challenge. organic-chemistry.org

The N-hydroxylation step itself does not introduce a stereocenter at the nitrogen atom under normal conditions. The N-OH group is planar with the indole ring system.

Base-Mediated Cyclization Strategies for N-Hydroxyindoles

Base-mediated cyclization reactions represent a powerful tool for the synthesis of N-hydroxyindoles. nih.gov These reactions typically proceed via the cyclization of a 2-nitrostyrene derivative. nih.gov For instance, the treatment of alkyl 2-(2-nitroaryl)-2-butenoates with a strong base like sodium tert-pentoxide can lead to the formation of N-hydroxyindoles in a one-step reaction. nih.gov

While this method is effective for the synthesis of various substituted N-hydroxyindoles, its application to a substrate bearing two additional nitro or amino groups on the aromatic ring would require careful optimization to avoid side reactions. The electronic nature of the substituents would significantly impact the feasibility and outcome of the cyclization.

Table 2: Base-Mediated Cyclization for N-Hydroxyindole Synthesis

| Substrate | Base | Product | Reference |

| Alkyl 2-(2-nitroaryl)-2-butenoates | Sodium tert-pentoxide | N-Hydroxyindoles | nih.gov |

| 2-Nitrostilbenes | Sodium tert-butoxide | N-Hydroxyindoles | thieme-connect.com |

Palladium and Copper-Catalyzed C-H Amination and Annulation Routes

Palladium and copper-catalyzed reactions have become indispensable tools in modern organic synthesis for the formation of C-N bonds and the construction of heterocyclic rings. researchgate.netresearchgate.net

Palladium-catalyzed C-H amination has been utilized for the synthesis of indoles from 2-iodostyrenes and di-t-butyldiaziridinone, where two C-N bonds are formed simultaneously. researchgate.net Intramolecular C-H amination of enamines catalyzed by a palladium/copper system has also been reported for the synthesis of 3-substituted indoles.

Copper-catalyzed annulation reactions provide another avenue to indole synthesis. For example, a copper-catalyzed (4+1) cascade annulation of terminal alkynes with 2-(tosylmethyl)anilines has been developed for the efficient synthesis of 2,3-disubstituted indoles. researchgate.net

While these methods are powerful for the synthesis of a wide range of indole derivatives, their direct application to the synthesis of this compound is not straightforward. These catalytic systems would need to be compatible with the N-hydroxy and diamino functionalities, which could potentially coordinate to the metal catalyst and inhibit the desired reaction.

Optimization of Reaction Conditions, Yields, and Purity for this compound

Given the lack of a direct reported synthesis for this compound, the optimization of reaction conditions would be a crucial aspect of its successful preparation. A proposed synthetic sequence would involve the synthesis of 5,6-diaminoindole followed by N-hydroxylation.

The synthesis of 5,6-diaminoindole from 6-nitroindoline would require optimization of the nitration and reduction steps to maximize the yield and purity of the intermediate. researchgate.netclockss.org The final dehydrogenation of the indoline to the indole would also need to be carefully controlled to avoid side reactions.

The N-hydroxylation of 5,6-diaminoindole would be the most critical and challenging step. A potential method is the direct oxidation of the indole nitrogen. The oxidation of 2,3-dihydroindoles to the corresponding 1-hydroxyindoles has been achieved using 30% aqueous hydrogen peroxide in the presence of an oxidizing reagent like sodium tungstate. clockss.org This method could potentially be adapted for the N-hydroxylation of 5,6-diaminoindole. The reaction conditions, including the choice of oxidant, solvent, temperature, and reaction time, would need to be meticulously optimized to achieve a good yield of the desired product while minimizing the degradation of the electron-rich diaminoindole starting material. The purity of the final product would be assessed by standard analytical techniques such as NMR, mass spectrometry, and HPLC.

Table 3: Potential N-Hydroxylation Conditions for 5,6-Diaminoindole

| Substrate | Oxidant | Catalyst/Additive | Potential Product | Reference (Adapted from) |

| 5,6-Diaminoindole | 30% aq. H₂O₂ | Sodium tungstate | This compound | clockss.org |

| 5,6-Diaminoindole | m-CPBA | - | This compound | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound primarily focuses on the reduction of its dinitro precursor. This transformation is a classic reaction in organic synthesis, but traditional methods often involve stoichiometric amounts of metals and harsh acids, generating significant waste. Modern approaches aim to replace these with cleaner, catalytic alternatives.

The reduction of aromatic nitro groups is a cornerstone of industrial synthesis for producing anilines, which are vital chemical intermediates numberanalytics.com. Historically, this was achieved using methods like the Béchamp reduction (iron filings in acidic media), which are effective but environmentally taxing due to the formation of large quantities of iron oxide sludge. The principles of green chemistry—particularly waste prevention, use of safer solvents, design for energy efficiency, and catalysis—have driven the development of superior methods numberanalytics.comtsijournals.com.

Catalytic Hydrogenation:

A major advancement was the adoption of catalytic hydrogenation, using molecular hydrogen (H₂) over a heterogeneous catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel numberanalytics.comrsc.org. This method is highly efficient and atom-economical, producing only water as a byproduct. However, the use of flammable, high-pressure hydrogen gas poses significant safety risks, requiring specialized equipment nih.gov.

Catalytic Transfer Hydrogenation (CTH):

Catalytic Transfer Hydrogenation (CTH) has emerged as a safer and often more sustainable alternative nih.govresearchgate.net. In CTH, hydrogen is generated in situ from a donor molecule in the presence of a catalyst. This approach avoids the hazards of handling gaseous hydrogen and often proceeds under milder conditions. A variety of hydrogen donors have been explored, each with distinct green chemistry advantages.

Formic Acid: Formic acid is an excellent hydrogen donor as it decomposes into H₂ and CO₂, both of which are easily removed from the reaction mixture. Iron-based catalysts, which are abundant, inexpensive, and have low toxicity, have been successfully used with formic acid for the base-free transfer hydrogenation of nitroarenes, demonstrating high functional group tolerance and scalability organic-chemistry.org.

Glycerol (B35011): As a non-toxic, biodegradable byproduct of biodiesel production, glycerol is an attractive green solvent and hydrogen source. Metal-catalyzed transfer hydrogenations using glycerol can be highly effective, offering a sustainable route for nitro group reduction mdpi.com.

Sodium Borohydride (NaBH₄) in Water: While NaBH₄ can be a potent reducing agent, its use in combination with a suitable catalyst in an aqueous medium presents a green protocol. Systems like NaBH₄ with a copper dimethylglyoxime (B607122) complex or silver nanoparticles on a cellulose (B213188) biocomposite have been shown to efficiently reduce aromatic nitro compounds in water tsijournals.comasianpubs.org.

The following table summarizes various catalytic systems applicable to the reduction of nitroarenes, highlighting their green attributes.

| Catalyst System | Hydrogen Source / Reductant | Solvent | Key Advantages & Research Findings |

| Fe(BF₄)₂·6H₂O / Tetraphos Ligand | Formic Acid | Acetonitrile/Water | Base-free conditions; high chemoselectivity; tolerates various functional groups; avoids carcinogenic intermediates; operates at mild temperatures. organic-chemistry.org |

| Pd@Fe₃O₄ (Magnetic Nanoparticles) | 1,2,3,4-Tetrahydro-1,4-dioxo-naphthalene-2,3-diyl bis(dihydrogen borate) (THDB) | Water | Magnetically recoverable and reusable catalyst; avoids high-pressure H₂; uses a green solvent. nih.gov |

| Fe₃O₄-Ni (Magnetic Nanoparticles) | Glycerol / KOH | Glycerol | Glycerol acts as both solvent and hydrogen donor; excellent chemoselectivity for the nitro group over carbonyls. mdpi.com |

| Cu(dmg)₂ Complex | Sodium Borohydride (NaBH₄) | Water | Fast reactions at room temperature; uses water as a green solvent; high to excellent yields. tsijournals.com |

| Pt/C or Pd/C | 1,4-Cyclohexadiene | N/A (Microwave) | Extremely fast reaction times (5 min) under microwave heating; Pt/C shows low dehalogenation for sensitive substrates. rsc.org |

By leveraging these advanced catalytic methods, the synthesis of this compound can be designed to be more efficient, safer, and environmentally benign, aligning with the modern imperatives of sustainable chemical manufacturing.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 5,6 Diamino 1h Indol 1 Ol and Its Intermediates

Nuclear Magnetic Resonance Spectroscopy (NMR) for Proton and Carbon Connectivity and Stereochemistry (e.g., ¹H, ¹³C, COSY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5,6-Diamino-1H-indol-1-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete structural assignment. acs.org

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each proton in the molecule. The aromatic protons on the indole (B1671886) ring will appear in the downfield region, typically between 6.0 and 8.0 ppm, with their multiplicity (singlet, doublet, etc.) and coupling constants providing information about their relative positions. The protons of the two amino groups (-NH₂) and the hydroxyl group (-OH) will appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The N-H proton of the indole ring is also expected to be a broad singlet at a downfield chemical shift. researchgate.net

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. weebly.com For this compound, distinct signals are expected for each of the eight carbon atoms of the indole core. The chemical shifts of these carbons are influenced by the electron-donating amino and hydroxyl groups. The carbon atoms bonded to nitrogen and oxygen will appear at lower field.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is invaluable for establishing the connectivity of the protons within the indole ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by connecting fragments and confirming the positions of substituents, such as the amino and hydroxyl groups on the indole ring. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Related Diaminoindoles Note: The following data is based on known spectra of related diaminoindole derivatives and serves as a predictive guide. acs.orgresearchgate.netnih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~7.0-7.5 (d) | ~120-125 |

| H3 | ~6.3-6.8 (d) | ~100-105 |

| H4 | ~6.5-7.0 (s) | ~110-115 |

| H7 | ~7.0-7.5 (s) | ~115-120 |

| 5-NH₂ | Broad s | - |

| 6-NH₂ | Broad s | - |

| 1-OH | Broad s | - |

| C2 | - | ~120-125 |

| C3 | - | ~100-105 |

| C3a | - | ~125-130 |

| C4 | - | ~110-115 |

| C5 | - | ~135-140 |

| C6 | - | ~130-135 |

| C7 | - | ~115-120 |

| C7a | - | ~140-145 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its molecular formula. acs.org Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places.

For this compound (C₈H₉N₃O), the calculated exact mass can be compared to the experimentally determined mass. A close match between these values (typically within a few parts per million) provides strong evidence for the proposed molecular formula and rules out other possibilities with the same nominal mass. This technique is also used to analyze intermediates in the synthesis, confirming that the desired chemical transformations have occurred. acs.orgnih.gov

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Expected Experimental Mass (m/z) |

| [M+H]⁺ | 164.0818 | ~164.0818 ± 0.0005 |

| [M+Na]⁺ | 186.0638 | ~186.0638 ± 0.0005 |

| [M-H]⁻ | 162.0673 | ~162.0673 ± 0.0005 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H and O-H stretching vibrations. The N-H stretches of the primary amino groups typically appear as two bands in the region of 3300-3500 cm⁻¹. libretexts.org The O-H stretch of the hydroxyl group is expected to be a broad band in the range of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net The C-N stretching vibrations are typically found in the 1250-1350 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to produce strong Raman signals. This technique can provide complementary information to IR spectroscopy, aiding in a more complete vibrational analysis of the molecule.

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H | Stretching | 3200-3600 | Strong, Broad |

| N-H | Stretching (asymmetric & symmetric) | 3300-3500 | Medium |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |

| C=C | Aromatic Ring Stretching | 1450-1600 | Medium to Strong |

| C-N | Stretching | 1250-1350 | Medium |

X-ray Crystallography for Solid-State Structural Determination

The resulting crystal structure would confirm the connectivity of the atoms and provide insight into intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. researchgate.net For a molecule like this compound, X-ray crystallography would definitively establish the positions of the amino and hydroxyl groups on the indole ring. mdpi.com

Table 4: Potential X-ray Crystallography Parameters for this compound Note: These are hypothetical parameters and would need to be determined experimentally.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the unit cell would be identified. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |

| Bond Lengths & Angles | Precise measurements of all bond lengths and angles within the molecule would be obtained. |

| Intermolecular Interactions | The presence and geometry of hydrogen bonds and other non-covalent interactions would be detailed. |

Advanced Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the purification of this compound and its intermediates, as well as for assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. creative-proteomics.com For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase. mdpi.com By monitoring the elution of the compound with a UV detector, the purity of a sample can be accurately determined, often as a percentage of the total peak area. google.comacs.org HPLC is also a crucial tool for monitoring the progress of a chemical reaction. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While derivatization might be necessary to increase the volatility of the polar this compound, GC-MS can be an effective method for purity analysis, providing both retention time and mass spectral data for identification. creative-proteomics.com

Table 5: Typical Chromatographic Methods for the Analysis of Indole Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid) | UV-Vis, Diode Array Detector (DAD) | Purity assessment, reaction monitoring, quantification mdpi.comacs.org |

| GC-MS | Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (Electron Ionization) | Identification of volatile impurities, analysis of reaction byproducts |

Theoretical and Computational Investigations of 5,6 Diamino 1h Indol 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Fukui Functions)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. nih.gov These methods are used to calculate various reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net For related compounds like 5,6-dihydroxyindole, the HOMO-LUMO gap has been correlated with properties such as redox potential. researchgate.net

Fukui functions are another set of descriptors derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. acs.org

Without specific studies on 5,6-Diamino-1H-indol-1-ol, a data table of its electronic properties cannot be compiled.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. bohrium.comtandfonline.com By simulating the motions of atoms and molecules over time, MD can provide detailed insights into conformational changes, molecular flexibility, and intermolecular interactions. researchgate.netmdpi.com These simulations are particularly valuable for understanding how a molecule like this compound might behave in different environments, such as in solution or in proximity to a biological target. The analysis could reveal stable conformations, the dynamics of the amino and hydroxyl groups, and potential hydrogen bonding patterns. acs.org

No published MD simulation studies were found for this compound.

Prediction of Spectroscopic Signatures (e.g., NMR, UV-Vis, IR) and Comparison with Experimental Data

Computational methods, especially DFT, are frequently used to predict various spectroscopic signatures of molecules. jmchemsci.comnih.govuni-muenchen.de Theoretical calculations can provide predicted frequencies for Infrared (IR) vibrations, chemical shifts for Nuclear Magnetic Resonance (NMR), and electronic transitions for UV-Vis spectroscopy. mdpi.com These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For a novel or sparsely studied compound like this compound, comparing theoretically predicted spectra with experimental results would be a critical step in its characterization.

No such computational spectroscopic predictions or comparisons with experimental data have been published for this compound.

Computational Studies of Reaction Mechanisms and Transition States Involving this compound

There are no available computational studies on the reaction mechanisms involving this compound in the scientific literature.

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It translates the complex, many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. mdpi.com The analysis of donor-acceptor interactions in the NBO basis provides quantitative information about the stabilization energies associated with electron delocalization, which are key to understanding molecular stability. nih.gov

A specific NBO analysis for this compound has not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. acs.org It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). MEP maps are a valuable tool for predicting and understanding a molecule's reactivity and its intermolecular interaction sites, such as hydrogen bonding. nih.gov

No MEP maps for this compound have been published.

Chemical Reactivity and Mechanistic Studies of 5,6 Diamino 1h Indol 1 Ol

Electrophilic and Nucleophilic Reactions of the Indole (B1671886) Nucleus

The indole ring system is characteristically electron-rich, making it highly susceptible to electrophilic substitution. bhu.ac.in Generally, electrophilic attack on an indole occurs preferentially at the C-3 position of the pyrrole (B145914) ring, as this leads to a more stable cationic intermediate where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in If the C-3 position is substituted, the attack typically occurs at the C-2 position.

In the case of 5,6-Diamino-1H-indol-1-ol, the reactivity is expected to be significantly influenced by its substituents. The two amino groups at the C-5 and C-6 positions are strong activating groups, which would substantially increase the electron density of the benzene portion of the indole nucleus, making it more susceptible to electrophilic aromatic substitution. libretexts.org Concurrently, the N-hydroxyl group on the pyrrole nitrogen is also an electron-donating group, further activating the heterocyclic ring. This high degree of activation suggests the molecule would be highly reactive towards even weak electrophiles. However, it also presents challenges in controlling regioselectivity, with potential for substitution on the benzene ring (at C-4 or C-7) in addition to the pyrrole ring. Strong acidic conditions often used in electrophilic substitutions could lead to polymerization of the electron-rich indole. bhu.ac.in

Nucleophilic substitution reactions on the indole nucleus are generally uncommon unless facilitated by strong electron-withdrawing groups or through the formation of organometallic intermediates. There is no specific literature found detailing nucleophilic reactions on this compound.

Reactivity of the Diamino Functionality (e.g., acylation, alkylation, condensation)

The 5,6-diamino functionality, being an ortho-diamine on the benzene ring, is expected to be highly reactive. The lone pairs of electrons on the nitrogen atoms make them potent nucleophiles.

Acylation: The amino groups are expected to react readily with acylating agents like acid chlorides or anhydrides to form the corresponding amides. saskoer.ca Due to the presence of two adjacent amino groups, reactions with bifunctional acylating agents could lead to the formation of heterocyclic rings. Friedel-Crafts acylation on the aromatic ring could also be complex, as the amino groups can react with the Lewis acid catalyst, deactivating it and potentially inhibiting the desired ring substitution. libretexts.org

Alkylation: Similar to acylation, the amino groups can be alkylated by alkyl halides. However, polyalkylation is a common issue. Intramolecular alkylation or reactions with dihaloalkanes could lead to the formation of new heterocyclic rings.

Condensation: Ortho-diamines are well-known precursors for the synthesis of various fused heterocycles. It is anticipated that this compound would undergo condensation reactions with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or biacetyl) to form pyrazino-fused indoles. acs.org Reaction with nitrous acid would likely lead to the formation of a benzotriazole (B28993) ring fused to the indole system. The inherent instability of some 5,6-diaminoindoles has been noted, which can complicate these transformations. researchgate.netnih.gov

Role of the N-Hydroxyl Group in Reaction Pathways and Tautomerism

The N-hydroxyl group introduces unique reactivity and tautomeric possibilities to the indole scaffold.

Tautomerism: N-hydroxyindoles can exist in tautomeric equilibrium with their corresponding N-oxide or indolenine-N-oxide forms. researchgate.net The position of this equilibrium is influenced by solvent and the electronic nature of other substituents on the indole ring. researchgate.net Computational studies on related systems could, in principle, predict the most stable tautomer for this compound, but no such specific studies were found.

Reaction Pathways: The N-hydroxyl group is itself a nucleophile and can undergo reactions such as O-alkylation or O-acylation under basic conditions. nih.gov It can also act as a directing group or internal nucleophile in cyclization reactions. The presence of the N-OH group can lead to the formation of reactive nitrenium ions under certain metabolic or chemical conditions, which are highly electrophilic species. nih.gov The stability of N-hydroxyindoles can be significantly affected by substituents; electron-withdrawing groups have been shown to stabilize the N-hydroxyindole structure. researchgate.net

Cyclization and Polymerization Tendencies

Given its structure, this compound is expected to have a strong tendency towards both intramolecular cyclization and polymerization.

Cyclization: The ortho-diamine functionality is a prime site for cyclization reactions. As mentioned, reactions with dicarbonyls, carboxylic acids, or their derivatives can lead to the formation of fused six-membered heterocyclic rings like pyrazines or diazepines. researchgate.netresearchgate.netrsc.org Such cyclizations are often high-yielding and are a common strategy in heterocyclic synthesis.

Polymerization: Electron-rich indoles, particularly those with multiple activating groups like the diamino substituents, are prone to polymerization or the formation of intractable tars, especially under acidic or oxidative conditions. bhu.ac.in The high nucleophilicity of the molecule could lead to intermolecular reactions, resulting in polymer chains. The reported instability of the parent 5,6-diaminoindole suggests that the N-hydroxy derivative might also be sensitive and prone to decomposition or polymerization, necessitating careful handling and reaction condition optimization. researchgate.net

Studies of Reaction Kinetics and Thermodynamics

There is a complete absence of specific experimental data in the reviewed literature concerning the reaction kinetics or thermodynamics of this compound.

General thermodynamic studies have been performed on the hydrogenation and dehydrogenation of the basic indole structure, providing data on reaction enthalpies. acs.orgacs.org Likewise, general principles of reaction kinetics for processes like electrophilic substitution or bimolecular reactions are well-established. pharmaguideline.comnih.gov However, applying these general concepts to predict precise rate constants or equilibrium positions for reactions involving the highly functionalized and likely unstable this compound would be purely speculative without experimental validation.

Synthesis and Characterization of Derivatives and Analogues of 5,6 Diamino 1h Indol 1 Ol

Modification of the Amino Groups (e.g., acylation, alkylation, arylation)

The amino groups at the C5 and C6 positions of the indole (B1671886) ring are primary nucleophiles and can readily undergo various chemical transformations.

Acylation: Acylation of aminoindoles is a common strategy to introduce amide functionalities. This can be achieved using acylating agents like acyl chlorides or acid anhydrides. For instance, the reaction of aminopyridines with chloroacetyl chloride leads to the formation of chloroacetamides. researchgate.net Similarly, phthalic anhydride (B1165640) has been used to acylate diaminopyridines, resulting in complex heterocyclic systems. researchgate.net While direct acylation of 5,6-diamino-1H-indol-1-ol is not extensively documented in the provided results, the reactivity of similar diaminoheterocycles suggests that acylation would be a feasible modification. The reaction conditions would likely involve a suitable base to neutralize the acid byproduct.

Alkylation and Arylation: The amino groups can also be modified through alkylation and arylation reactions. These reactions introduce alkyl or aryl substituents, which can significantly alter the electronic and steric properties of the molecule. For example, the synthesis of various indole derivatives often involves the alkylation of amino or hydroxyl groups. mdpi.com The choice of alkylating or arylating agent and reaction conditions can influence the degree of substitution (mono- or di-alkylation/arylation).

The synthesis of differentially protected diaminoindoles has been reported, which allows for selective derivatization of each amino group. nih.gov This approach is crucial for systematically exploring the SAR of these compounds. For example, a 10-step synthesis starting from 4-nitroindole (B16737) was developed to produce 3,4-diaminoindoles with orthogonal protecting groups, enabling selective modification of each amino function. nih.gov This methodology was subsequently adapted for the synthesis of 3,5-, 3,6-, and 3,7-diaminoindole analogues. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

| Acylation | Acyl chlorides, Acid anhydrides | Amides | researchgate.net |

| Alkylation | Alkyl halides | Alkylated amines | mdpi.com |

| Arylation | Aryl halides | Arylated amines | mdpi.com |

| Orthogonal Protection | Boc, Cbz | Selectively derivatizable diamines | nih.gov |

Derivatization of the N-Hydroxyl Functionality (e.g., etherification, esterification)

The N-hydroxyl group of this compound is another key site for chemical modification. Derivatization of this functionality can lead to the formation of ethers and esters, which can impact the compound's properties.

Etherification: Etherification of the N-hydroxyl group involves the formation of an O-alkyl or O-aryl bond. This can be achieved by reacting the N-hydroxyindole with an appropriate alkyl or aryl halide in the presence of a base.

Esterification: Esterification of the N-hydroxyl group can be accomplished by reacting it with acylating agents such as acyl chlorides or acid anhydrides. mdpi.com The synthesis of various 1-acyloxyindoles has been reported through a one-pot reaction involving the reduction of a nitro ketoester, intramolecular addition, nucleophilic 1,5-addition, and subsequent acylation of the intermediate 1-hydroxyindole. mdpi.com A variety of acylating agents, including acetic anhydride, pivaloyl chloride, and benzoyl chloride, have been successfully employed. mdpi.com The choice of base, such as K2CO3, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (B28879) (DMAP), can influence the efficiency of the acylation step. mdpi.com

The esterification of secondary metabolite compounds has been reviewed, highlighting various methods including enzymatic and chemical approaches. medcraveonline.com For example, benzyl (B1604629) cinnamate (B1238496) was synthesized from cinnamic acid and benzyl alcohol using an enzyme catalyst. medcraveonline.com These methods could potentially be adapted for the esterification of the N-hydroxyl group of this compound.

| Reaction Type | Reagents | Product Type | Reference |

| Etherification | Alkyl/Aryl halides, Base | N-O-Alkyl/Aryl ethers | |

| Esterification | Acyl chlorides, Acid anhydrides, Base | N-O-Acyl esters | mdpi.com |

Substitution on the Indole Ring System to Explore Structure-Reactivity Relationships

Modification of the indole ring itself is a powerful tool for fine-tuning the electronic and steric properties of the molecule and for studying structure-reactivity relationships (SAR). The indole nucleus is amenable to various electrophilic substitution reactions. mdpi.com

The reactivity of the indole core is influenced by the electron-donating nature of the nitrogen lone pair, which enhances the nucleophilicity, particularly at the C3 position. mdpi.com However, substitutions at other positions are also possible and have been explored to create a wide range of analogues. For instance, the synthesis of a novel series of indole-analogues of indanocine (B1236079) involved modifications on the indole ring. researchgate.net

Structure-activity relationship studies of various indole derivatives have been conducted. For example, in a series of N-substituted indole derivatives, substitutions on the benzyl group were found to significantly affect their biological activity. nih.gov Similarly, SAR studies on aminotetralin-piperazine based hybrid molecules, which can be considered analogues with a different core structure, have shown that the position of a phenolic hydroxyl group on the aromatic ring influences receptor binding affinity and selectivity. acs.org These studies underscore the importance of systematic modifications of the indole ring to optimize the desired properties of the final compounds.

The synthesis of various substituted indoles, including those with different groups on the benzene (B151609) portion of the indole ring, has been reported. ikm.org.myresearchgate.net These synthetic strategies provide a foundation for creating a library of this compound analogues with diverse substitution patterns on the indole ring, which is essential for comprehensive SAR studies.

| Modification Strategy | Purpose | Example Reference |

| Electrophilic Substitution | Introduce various functional groups on the indole ring. | mdpi.com |

| Synthesis of Analogues | Explore the effect of different substitution patterns on activity. | researchgate.net |

| SAR Studies | Correlate structural features with reactivity and biological function. | nih.govacs.org |

Synthesis of Oligomeric and Polymeric Structures from this compound

The bifunctional nature of this compound, with its two amino groups, makes it a potential monomer for the synthesis of oligomers and polymers.

The polymerization of diamino compounds is a well-established method for producing various polymers. For instance, a new diamine monomer containing an indole unit, 3,5-diamino-N-(4-(di(1H-indol-3-yl)methyl)phenyl)benzamide, was synthesized and used to prepare a series of polyimides. researchgate.net These polymers were obtained through a conventional two-step polymerization procedure with aromatic tetracarboxylic dianhydrides. researchgate.net Similarly, the solvothermal polymerization of diaminomaleonitrile (B72808) has been studied to produce C-N-based polymers. csic.es

While the direct polymerization of this compound is not explicitly described in the provided search results, the principles of polymer chemistry suggest that it could serve as a monomer. The two amino groups could react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides, or with dianhydrides to form polyimides. The N-hydroxyl group could also potentially participate in polymerization reactions, leading to more complex polymer structures.

The synthesis of phosphate-linked oligomers has also been described, which involves a stepwise process of coupling and oxidation. google.com This approach could potentially be adapted to create oligomers of this compound, where the monomer units are linked through phosphate (B84403) bridges.

| Polymer Type | Monomer Reactivity | Potential Co-monomer | Reference |

| Polyamides | Diamino functionality | Dicarboxylic acids/derivatives | |

| Polyimides | Diamino functionality | Dianhydrides | researchgate.net |

Exploration of Non Biological Applications and Advanced Materials Research Involving 5,6 Diamino 1h Indol 1 Ol

Utilization as a Ligand in Coordination Chemistry and Catalysis

The diamino functionality of 5,6-Diamino-1H-indol-1-ol makes it a prime candidate for use as a multidentate ligand in coordination chemistry. nih.gov Ligands containing multiple donor atoms, such as the two amino nitrogens and the indole (B1671886) nitrogen, can form stable chelate rings with metal ions, leading to the formation of robust coordination complexes. libretexts.orgresearchgate.net These complexes are central to various applications, including catalysis. researchgate.net

The spatial arrangement of the amino groups in this compound allows it to act as a bidentate ligand, coordinating to a metal center to form a stable five-membered ring. Such coordination compounds, which feature metal-ligand bonds, often exhibit altered and enhanced properties compared to the individual metal and ligand molecules. libretexts.org

Research on structurally similar ligands, such as those derived from diamines, demonstrates their effectiveness in forming catalytically active metal complexes. For instance, coordination polymers have been synthesized using ligands like 4,6-diamino-2-pyrimidinethiol, which, when complexed with silver (Ag+), show excellent catalytic activity in multicomponent organic reactions like the Hantzsch synthesis of polyhydroquinolines. nih.gov Similarly, Schiff bases derived from diamino compounds are well-regarded for creating stable and catalytically active transition metal complexes. researchgate.net The catalytic potential of such complexes is a significant driver for research in macrocyclic and supramolecular chemistry. researchgate.net

While direct catalytic applications of this compound complexes are not yet extensively documented, the established reactivity of related diamino-heterocyclic ligands suggests a promising area for future investigation. The development of nickel complexes with N-heterocyclic carbene (NHC) ligands bearing thioether side arms, for example, has produced active pre-catalysts for reactions like aldehyde hydrosilylation, highlighting the catalytic potential of tailored ligand systems. rsc.org

Integration into Advanced Functional Materials (e.g., conductive polymers, optoelectronic devices, chemosensors)

The electroactive nature of the indole nucleus and the polymerizable amino groups make this compound a molecule of interest for advanced functional materials.

Conductive Polymers: Intrinsically conducting polymers (ICPs) are organic materials that can conduct electricity. wikipedia.org Polyindoles, along with polymers like polyaniline and polypyrrole, are a known class of ICPs. wikipedia.org The synthesis of most conductive polymers involves the oxidative coupling of monomer precursors. wikipedia.org The diamino groups on the this compound scaffold could facilitate such polymerization processes, potentially leading to novel conductive materials with tunable electronic properties. These materials are studied for their high stability, tunable conductivity, and straightforward synthesis. nih.govrsc.org

Optoelectronic Devices: Optoelectronic devices, which interact with light and electricity, are a key area of modern materials science. oejournal.org Materials based on indole derivatives are explored for such applications due to their unique fluorescent and electronic characteristics. nih.gov For example, thin films of isatin-thiazolobenzimidazole derivatives have been shown to be suitable for use in optoelectronic devices due to their high absorption coefficients. researchgate.net The development of single-molecule optoelectronic devices is a frontier in this field, relying on the ability to control charge transport through molecules with external fields like light. oejournal.org Atomically thin transition metal dichalcogenides (TMDs) are also heavily researched for optoelectronics, often in conjunction with organic molecules to create p-n junctions for light-emitting devices. mdpi.com The incorporation of this compound or its derivatives could lead to new materials for these advanced applications.

Chemosensors: A chemosensor is a molecule that signals the presence of a specific chemical species (analyte) through a measurable change, often in color or fluorescence. researchgate.net Indole derivatives are widely used to construct fluorescent chemosensors because of their inherent photophysical properties and biocompatibility. nih.gov The amino groups of this compound can act as hydrogen-bond donors, a crucial feature for recognizing and binding anions like fluoride (B91410) (F⁻). researchgate.netspectroscopyonline.com

Furthermore, these amino groups can be readily functionalized, for example, by condensation with aldehydes to form Schiff bases. These modified structures can act as selective binding sites for metal cations. Indole-based Schiff base chemosensors have been successfully developed for the highly selective and sensitive detection of ions such as Zn²⁺, even in biological systems like zebrafish. nih.gov The sensing mechanism often involves processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), which are modulated by the binding of the analyte. acs.orgumsystem.edu

Table 1: Performance of Indole-Based Fluorescent Chemosensors for Ion Detection

| Chemosensor | Target Analyte | Detection Limit | Key Feature | Reference |

|---|---|---|---|---|

| FL (Indole-salicylaldehyde moiety) | F⁻ (Fluoride ion) | 3.2 nM | Color change (colorless to yellow) and fluorescence turn-on. spectroscopyonline.com | spectroscopyonline.com |

| IH-Sal (Indole-based Schiff base) | Zn²⁺ (Zinc ion) | 0.41 μM | Marked fluorescence increase; applicable in bio-imaging. nih.gov | nih.gov |

| L (Schiff base sensor) | Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Not specified | Recognizes multiple metal ions via colorimetric or fluorescent changes. acs.org | acs.org |

Role in Analytical Chemistry (e.g., as a sensing probe precursor, reagent for detection)

The utility of this compound as a precursor for analytical probes is a direct extension of its potential in chemosensors. In analytical chemistry, there is a high demand for reagents that can selectively and sensitively detect trace amounts of specific analytes. researchgate.net

The synthesis of a chemosensor often begins with a core molecule, or precursor, which is then modified to create a specific binding pocket for the target analyte. This compound is an ideal precursor due to the reactivity of its diamino groups. These groups can be easily derivatized to introduce recognition sites for various ions and molecules. For example, condensation with salicylaldehyde (B1680747) derivatives can produce Schiff base ligands that are highly effective at binding and sensing metal ions. nih.govacs.org

The detection mechanism in these probes is often based on modulating the fluorescence of the indole core. Upon binding the target analyte, conformational changes or electronic perturbations can occur, leading to a "turn-on" or "turn-off" fluorescent response. umsystem.edu For instance, an indole-based sensor for the fluoride ion was designed based on hydrogen bonding interactions, which resulted in a clear colorimetric and fluorescent signal. spectroscopyonline.com The ability to fine-tune the structure of the probe by starting with a versatile precursor like this compound allows for the rational design of new analytical reagents for environmental monitoring and biological imaging.

Precursor for Novel Heterocyclic Systems and Complex Organic Architectures

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational in medicinal chemistry and materials science. nih.govmdpi.com The structure of this compound, with its ortho-diamine arrangement on an indole framework, makes it a valuable starting material for synthesizing more complex, fused heterocyclic systems.

The reaction of 1,2-diamines with 1,2-dicarbonyl compounds or their equivalents is a classical and powerful method for constructing nitrogen-containing heterocycles. For example, reacting an ortho-diamine with an α-diketone typically yields a quinoxaline (B1680401) ring system. acs.org Applying this logic, this compound could be reacted with various reagents to produce novel fused polyheterocyclic architectures.

Examples of such transformations using related indole and diamine precursors are well-established:

Pyrimido[4,5-d]pyrimidines: These have been synthesized via multicomponent reactions involving indole derivatives, barbituric acids, and urea, demonstrating the utility of the indole core in building complex heterocycles. rsc.org

Pyrroles and Pyrazoles: Chalcones, which can be derived from indole aldehydes, serve as versatile synthons for a variety of 5- and 6-membered nitrogen heterocycles. ipb.ptekb.eg

Fused Pyrimidines: 2,6-Diaminopyrimidin-4-ol has been used as a building block to synthesize fused heterocyclic systems with potential applications in materials science, such as compounds with nonlinear optical (NLO) properties. acs.orgresearchgate.net

The synthesis of such complex molecules is often driven by the search for new bioactive compounds or materials with unique properties. researchgate.net The this compound scaffold provides a direct entry point to novel indolofused heterocyclic systems that are otherwise difficult to access.

Future Research Directions and Unexplored Avenues for 5,6 Diamino 1h Indol 1 Ol Chemistry

Development of Asymmetric Synthesis Strategies for Enantiomerically Pure Forms

The parent molecule, 5,6-Diamino-1H-indol-1-ol, is achiral. However, it serves as an exceptional prochiral scaffold for the synthesis of complex, chiral indole (B1671886) derivatives. The development of asymmetric synthesis strategies is crucial for accessing enantiomerically pure compounds for applications where stereochemistry is paramount, such as in the creation of chiral selectors for chromatography or as building blocks for stereoregular polymers.

Future research should focus on two primary approaches:

Catalytic Asymmetric Derivatization: Investigating reactions that introduce chirality onto the this compound core. This could involve the asymmetric acylation or alkylation of one of the two chemically distinct amino groups using chiral catalysts. Organocatalysts, such as chiral 4-dimethylaminopyridine (B28879) (DMAP) analogues or N-heterocyclic carbenes (NHCs), could be employed to selectively functionalize one amine over the other. Similarly, transition-metal catalysis using complexes with chiral ligands (e.g., BINAP, DuPhos) could facilitate stereoselective C-N or C-C bond formations on the amine or indole ring positions.

Diastereoselective Synthesis: Utilizing the existing functional groups to direct the stereochemical outcome of subsequent reactions. For instance, reacting the scaffold with a chiral auxiliary could create a diastereomeric intermediate. Subsequent stereoselective transformations, followed by the removal of the auxiliary, would yield the desired enantiomerically enriched product.

The success of these strategies will depend on achieving high levels of enantioselectivity (ee%) and diastereoselectivity (de%), requiring systematic screening of catalysts, solvents, and reaction conditions.

Investigation of Advanced Supramolecular Assembly and Self-Organization

The molecular architecture of this compound is rich with functionalities conducive to non-covalent interactions, making it an ideal candidate for supramolecular chemistry. The molecule possesses:

Hydrogen Bond Donors: Two primary amine (-NH₂) groups and one N-hydroxyl (-OH) group.

Hydrogen Bond Acceptors: The nitrogen atom of the pyrrole (B145914) ring and the oxygen of the N-hydroxyl group.

π-System: An extended aromatic indole core capable of π-π stacking interactions.

This combination of features suggests a strong propensity for self-assembly into ordered, higher-dimensional structures. Future research should systematically investigate how these interactions can be harnessed to create novel functional materials . Key research avenues include:

Gelation: Exploring the ability of the compound and its long-chain alkyl derivatives to form supramolecular organogels or hydrogels through an extensive hydrogen-bonding network.

Liquid Crystals: Investigating the potential for discotic liquid crystalline phases, where molecules stack into columns stabilized by a combination of π-π stacking and peripheral hydrogen bonding.

Nanostructure Formation: Studying the self-assembly process in various solvents to form defined nanostructures such as nanofibers, nanotubes, or vesicles. Characterization using techniques like Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and X-ray Diffraction (XRD) will be essential to elucidate the morphology and packing of these assemblies.

The table below summarizes the key intermolecular forces and their potential contribution to self-assembly.

| Interaction Type | Participating Functional Groups | Potential Supramolecular Outcome | Relevant Characterization Technique |

|---|---|---|---|

| Hydrogen Bonding | -NH₂, -OH | Directional assembly, network formation (gels), structural rigidity | FT-IR, NMR (Variable Temp.), XRD |

| π-π Stacking | Indole aromatic core | Columnar structures (liquid crystals), fiber formation, electronic coupling | UV-Vis Spectroscopy, Fluorescence Spectroscopy, XRD |

| van der Waals Forces | (If derivatized with alkyl chains) | Phase separation, tuning of solubility and packing density | Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM) |

Green Synthesis Methodologies Enhancement and Sustainable Production

While initial synthetic routes for this compound exist, they often rely on traditional methods involving hazardous solvents, multi-step processes with poor atom economy, and significant energy input. A critical future direction is the development of green and sustainable synthetic protocols. Research should target improvements across several key areas of green chemistry:

Solvent Selection: Replacing high-boiling point, toxic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents with benign alternatives such as water, ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or deep eutectic solvents (DES).

Catalysis: Shifting from stoichiometric reagents to recyclable, heterogeneous catalysts (e.g., supported metal nanoparticles) or biocatalysts (e.g., enzymes like nitroreductases) for the reduction of dinitro precursors.

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasonication to dramatically reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Redesigning the synthetic pathway to be more convergent, minimizing protecting group chemistry and maximizing the incorporation of atoms from starting materials into the final product.

The following table provides a comparative overview between a hypothetical traditional synthesis and a proposed green alternative.

| Parameter | Hypothetical Traditional Route | Proposed Green Route |

|---|---|---|

| Starting Material | Protected 5,6-Dinitroindole | 5,6-Dinitro-1H-indol-1-ol |

| Reduction Step | SnCl₂ in concentrated HCl | Catalytic hydrogenation (e.g., Pd/C) or enzymatic reduction |

| Solvent | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Ethanol, Water, or 2-Methyltetrahydrofuran (2-MeTHF) |

| Energy Source | Conventional reflux heating (hours) | Microwave irradiation (minutes) or room temperature catalysis |

| Waste Profile | High volume of metallic/acidic waste, toxic organic solvent waste | Recyclable catalyst, minimal benign solvent waste |

| Atom Economy | Low (due to protecting groups and stoichiometric reagents) | High (catalytic process, fewer steps) |

Exploration of New Application Domains in Materials Science and Industrial Processes (excluding clinical/biological)

The unique electronic and structural properties of this compound make it a promising candidate for various non-biological applications in materials science and industry. Future research should explore its utility as a monomer or functional additive in the following areas:

Redox-Active Polymers and Coatings: The vicinal diamine functionality on the electron-rich indole core is ideal for oxidative polymerization. Electropolymerization of this compound could yield thin, adherent, and redox-active polymer films on conductive substrates. These films could find use as antistatic coatings, charge-storage layers in organic electronic devices, or as the active material in electrochemical sensors for non-biological analytes like heavy metal ions or industrial gases .

Corrosion Inhibitors: Molecules containing nitrogen and oxygen heteroatoms, along with aromatic rings, are known to be effective corrosion inhibitors for metals in acidic or neutral media. This compound can adsorb onto a metal surface (e.g., steel, copper) via its multiple lone-pair electrons and π-system, forming a protective barrier that inhibits both anodic and cathodic corrosion processes. Its efficacy in various industrial environments (e.g., cooling towers, pipelines) warrants systematic investigation.

High-Performance Dyes and Pigments: The extended π-conjugation and electron-donating amine groups suggest strong chromophoric properties. Derivatization of the amino groups, for instance through diazotization and coupling reactions, could lead to a new class of azo dyes with potentially high thermal stability and lightfastness, suitable for coloring high-performance polymers or industrial textiles .

The table below outlines these potential applications and the underlying molecular features that enable them.

| Potential Application Area | Key Enabling Molecular Feature(s) | Target Industrial Sector |

|---|---|---|

| Redox-Active Polymers | Electron-rich indole core; vicinal diamines for easy polymerization | Electronics (antistatic coatings, sensors), Energy Storage |

| Corrosion Inhibition | N and O heteroatoms (adsorption sites); planar aromatic ring (surface coverage) | Manufacturing, Oil & Gas, Infrastructure |

| Advanced Azo Dyes | Aromatic diamine precursor for diazotization; conjugated indole system | Textiles, Plastics, Coatings |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Design

The exploration of this compound chemistry can be significantly accelerated by integrating computational tools, particularly artificial intelligence (AI) and machine learning (ML). These approaches can reduce the experimental burden by predicting properties and guiding synthetic efforts.

Key areas for integration include:

Property Prediction: Training ML models (e.g., graph neural networks, random forests) on existing chemical databases to predict key physicochemical properties of novel, hypothetical derivatives of this compound. Predicted properties could include solubility, thermal stability, HOMO/LUMO energy levels, and polymerization potential. This allows for in-silico screening of thousands of candidate molecules before committing to laboratory synthesis.

Generative Models for Materials Design: Employing generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), to design new molecules based on the this compound scaffold. The models can be optimized to generate structures with a desired target property, for example, a polymer with a specific electronic band gap for sensor applications or a dye with a target absorption maximum.

Synthesis Planning and Optimization: Using AI-powered retrosynthesis tools to propose novel and efficient synthetic pathways. Furthermore, ML models can be used to optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) by analyzing data from a limited set of initial experiments, leading to higher yields and purity with less experimental effort.

The following table summarizes how AI/ML can be applied to accelerate research on this compound.

| AI/ML Application | Methodology | Objective | Potential Impact |

|---|---|---|---|

| Property Prediction | Graph Neural Networks (GNNs), Quantitative Structure-Property Relationship (QSPR) | Predict electronic, thermal, and solubility properties of new derivatives | Rapid in-silico screening to prioritize high-potential candidates for synthesis |

| Inverse Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Generate novel molecular structures with optimized properties (e.g., target band gap) | Discovery of novel materials with superior performance for specific applications |

| Reaction Optimization | Bayesian Optimization, Design of Experiments (DoE) with ML | Identify optimal reaction conditions for synthesis and polymerization | Improved synthetic yield, reduced cost, and faster process development |

Q & A

Q. What are the optimal synthetic routes for 5,6-Diamino-1H-indol-1-ol, and how can reaction yields be improved?

Methodological Answer: The synthesis of indole derivatives like this compound often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). Key steps include:

- Solvent System : Use PEG-400:DMF (2:1) to enhance solubility and stabilize intermediates .

- Catalyst : CuI (1.15–1.16 g per 5–8 mmol substrate) under nitrogen atmosphere to prevent oxidation .

- Purification : Post-reaction, extract with ethyl acetate, dry over Na₂SO₄, and use flash column chromatography (70:30 EtOAc:hexanes) for impurities. Yields (~30–35%) can be improved by optimizing reaction time (12–24 hr) and temperature (RT to 70°C) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Key proton signals for indole derivatives include aromatic protons (δ 6.5–8.6 ppm) and methoxy groups (δ ~3.7 ppm). For example, 5-methoxy-1H-indol-6-ol shows distinct shifts at δ 7.11 (d, J = 8.6 Hz) and δ 6.60 (dd, J = 8.5, 2.3 Hz) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 335.1512 [M+H]+) with <5 ppm error .

- TLC : Use 70:30 EtOAc:hexanes (Rf ~0.33–0.49) to monitor reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data across studies (e.g., NMR shifts or HRMS discrepancies)?

Methodological Answer:

- Standardize Conditions : Ensure consistent solvent (e.g., DMSO-d6 vs. CDCl3) and concentration, as solvent polarity affects chemical shifts .

- Cross-Validate Techniques : Combine NMR with FT-IR or X-ray crystallography to confirm functional groups and spatial arrangements .

- Replicate Synthesis : Reproduce conflicting protocols (e.g., varying catalyst loading or reaction time) to identify outliers .

Q. What mechanistic insights govern the oxidation pathways of this compound?

Methodological Answer:

- Oxidation Studies : Use cyclic voltammetry to determine redox potentials. Indole derivatives with electron-donating groups (e.g., -NH2, -OH) are prone to oxidation, forming quinone-like structures .

- Reaction Monitoring : Employ HPLC-MS to track intermediates. For example, 5-methoxy-1H-indol-6-ol oxidizes to a quinone at ~0.8 V (vs. Ag/AgCl) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

Q. What strategies mitigate conflicting bioactivity data in antioxidant assays (e.g., DPPH vs. ORAC)?

Methodological Answer:

- Assay-Specific Optimization :

- DPPH : Adjust solvent (e.g., ethanol vs. methanol) to improve radical scavenging efficiency.

- ORAC : Standardize Trolox equivalents and incubation time (30–60 min) to reduce variability .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50 values and compare across studies .

Safety and Handling Protocols

Q. What safety measures are essential for handling this compound in the lab?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.